REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]#[N:9])=[N:6][CH:7]=1.C(N(CC)CC)C.[S:17]1[CH:21]=[CH:20][CH:19]=[C:18]1[C:22](Cl)=[O:23]>ClCCl>[C:8]([C:5]1[N:6]=[CH:7][C:2]([NH:1][C:22]([C:18]2[S:17][CH:21]=[CH:20][CH:19]=2)=[O:23])=[CH:3][CH:4]=1)#[N:9]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
NC=1C=CC(=NC1)C#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.54 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)C(=O)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 0° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred at 0° C. for about 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate solution (50 mL) and water (50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to obtain the crude product, which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography (silica gel, 20-50% ethyl acetate in petroleum ether as an eluent)
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=CC=C(C=N1)NC(=O)C=1SC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.43 g | |
YIELD: PERCENTYIELD | 7.74% | |
YIELD: CALCULATEDPERCENTYIELD | 11.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |